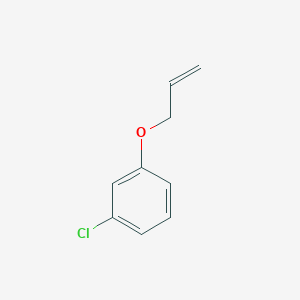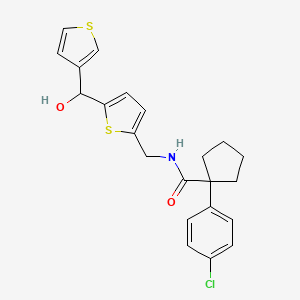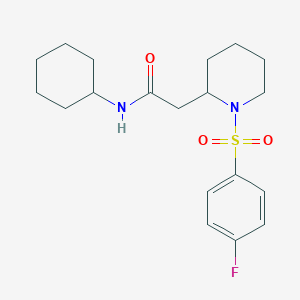![molecular formula C20H13F2N3O B2885373 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 477485-59-9](/img/structure/B2885373.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide” is a compound based upon a benzimidazole thiourea moiety . It has unique properties related to elastase inhibition, free radical scavenging activity, and its DNA binding ability .
Synthesis Analysis
The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of the compound was elucidated using single crystal X-ray diffraction and further examined by Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR .
Aplicaciones Científicas De Investigación
Elastase Inhibition
The compound has been found to have unique properties related to elastase inhibition . Elastase is an enzyme that breaks down elastin, a key component of the lungs and skin. Inhibiting this enzyme can be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Antioxidant Activity
The compound has shown promising antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
DNA Binding Potential
The compound has demonstrated DNA binding potential . This means it can bind to DNA, which could make it useful in gene therapy, where genes are introduced, altered, or removed in cells to treat or prevent disease .
Antimicrobial Activity
Imidazole compounds, such as this one, have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .
Anti-inflammatory Activity
Imidazole compounds have also been found to have anti-inflammatory activity . This means they can reduce inflammation, which is a response by the body’s immune system to injury or infection .
Antitumor Activity
Imidazole compounds have shown antitumor activity . This means they can inhibit the growth of tumors, which could make them useful in cancer treatment .
Antidiabetic Activity
Imidazole compounds have demonstrated antidiabetic activity . This means they can help regulate blood sugar levels, which could make them useful in treating diabetes .
Anti-allergic Activity
Imidazole compounds have been found to have anti-allergic activity . This means they can reduce allergic reactions, which could make them useful in treating allergies .
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They have shown a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Mode of Action
Benzimidazole derivatives are known to interact with proteins and enzymes . For instance, some benzimidazole derivatives inhibit Aurora kinase A and Cyclin-dependent kinase 2 . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities . The exact pathways and their downstream effects would need further investigation.
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents This could potentially impact the bioavailability of the compound
Result of Action
Benzimidazole derivatives have shown a multitude of interesting pharmacological activities . The specific molecular and cellular effects of this compound would need further investigation.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHVZFHCZIKLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)
![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)
![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2885299.png)


![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![1-(3,5-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2885312.png)
